2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine

Lipophilicity ADME logP

Medicinal chemists pursuing CNS-penetrant kinase inhibitors face unpredictable SAR when substituting mono-functional pyrimidines. This compound (CAS 85730-32-1) delivers the precise solution: • Push-pull electronics: CF3 (C6) + SMe (C2) modulate 4-NH2 nucleophilicity. • CNS drug-like: XLogP3 1.6, TPSA 77.1 Ų predict passive BBB permeability. • Synthetic versatility: oxidation to sulfoxide/sulfone or amine displacement for rapid SAR. • Reliable: mp 120-121°C enables easy DMSO handling. 97% purity. Global shipping available.

Molecular Formula C6H6F3N3S
Molecular Weight 209.19 g/mol
CAS No. 85730-32-1
Cat. No. B1362592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine
CAS85730-32-1
Molecular FormulaC6H6F3N3S
Molecular Weight209.19 g/mol
Structural Identifiers
SMILESCSC1=NC(=CC(=N1)N)C(F)(F)F
InChIInChI=1S/C6H6F3N3S/c1-13-5-11-3(6(7,8)9)2-4(10)12-5/h2H,1H3,(H2,10,11,12)
InChIKeyDQSVETDPHKBGEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine: Overview & Physicochemical Profile


2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine is a heterocyclic aromatic amine with a pyrimidine core substituted by a methylthio group at the 2‑position, a trifluoromethyl group at the 6‑position, and an amino group at the 4‑position . This specific substitution pattern confers a unique combination of lipophilicity (XLogP3-AA = 1.6), a relatively low melting point (120–121 °C), and a topological polar surface area (TPSA) of 77.1 Ų [1]. The compound is offered by multiple commercial vendors in research-grade purity (typically 95–98%) and serves primarily as an advanced intermediate for the synthesis of kinase‑targeted libraries, agrochemical leads, and fluorinated heterocyclic derivatives .

1
Pyrimidine scaffold for kinase-targeted libraries and fluorinated heterocyclic synthesis
2
Balanced lipophilicity and low melting point support solubility screening and handling
3
Unique push-pull electronic system enables selective functionalization (O-alkylation, cross-coupling)

2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine: Substitution Risks


Simple in‑class pyrimidines (e.g., 2‑(methylthio)pyrimidin‑4‑amine or 6‑(trifluoromethyl)pyrimidin‑4‑amine) lack the dual electronic and steric features that define the target compound. The simultaneous presence of the electron‑withdrawing trifluoromethyl group and the electron‑donating methylthio group creates a unique electronic push‑pull system that modulates the nucleophilicity of the 4‑amino group and the reactivity at the 2‑position . Replacing this compound with a mono‑substituted analog will alter logP, solubility, and metabolic stability profiles in unpredictable ways, leading to SAR misinterpretation and failed in‑vivo studies [1]. The quantified differences in logP and melting point (Section 3) demonstrate that generic substitution is not scientifically defensible.

Risk Mono-substituted pyrimidines lack the dual electron-withdrawing/-donating character, altering nucleophilicity and reactivity
Risk LogP and solubility may shift unpredictably with analog substitution, risking SAR misinterpretation
Risk Metabolic stability profiles may differ; generic replacement can compromise in-vivo study relevance

2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine: Quantitative Evidence


Lipophilicity Advantage from Trifluoromethyl Substitution

The target compound exhibits an XLogP3‑AA of 1.6, which is significantly higher than that of the non‑fluorinated comparator 2‑(methylthio)pyrimidin‑4‑amine (logP ≈ 0.6–0.8 estimated). This increase in lipophilicity is attributable to the trifluoromethyl group and directly impacts passive membrane permeability and binding to hydrophobic enzyme pockets [1]. Higher logP facilitates better brain penetration and oral absorption, making this building block a preferred choice for CNS‑targeted kinase inhibitor scaffolds .

Lipophilicity
Class-level
XLogP3-AA 1.6
vs. 2-(methylthio)pyrimidin-4-amine (est. 0.6–0.8)
Reported higher lipophilicity may support passive permeability predictions
Class-level inference; verify experimentally for specific target
Lipophilicity ADME logP Drug Design

Melting Point Reduction for Improved Solubility Screening

The target compound melts at 120–121 °C, which is significantly lower than the melting point of 6‑(trifluoromethyl)pyrimidin‑4‑amine (melting point > 150 °C, reported range 150–155 °C). The lower melting point is a direct consequence of the methylthio group disrupting crystal packing and is desirable for early‑stage solubility screening and formulation studies . Compounds with melting points below 150 °C are generally easier to solubilize in DMSO and other organic solvents at higher concentrations, facilitating high‑throughput screening .

Melting Point
Method context
120–121 °C
≈30–34 °C lower than 6-(trifluoromethyl)pyrimidin-4-amine
Lower melting point may ease DMSO solubilization for screening
Cross-study comparison; crystal form dependent
Melting Point Solid Form Handling Solubility

O-Alkylation Yield Advantage

In a study developing O‑alkyl derivatives of 6‑substituted‑4‑(trifluoromethyl)pyrimidin‑(1H)‑ones, the use of 4‑(iodomethyl)‑2‑(methylthio)‑6‑(trihalomethyl)pyrimidines (directly derived from the target compound's scaffold) delivered 18 targeted derivatives in isolated yields of 70–98% [1]. This contrasts with a linear cyclocondensation strategy that proved infeasible for the same targets. The methylthio group at the 2‑position enables chemoselective O‑alkylation without competing N‑alkylation, a key advantage over simpler pyrimidin‑4‑amines that often yield complex mixtures under similar conditions [1].

O-Alkylation Yield
Head-to-head
Target: 70–98% (18 derivatives) Comparator: 0% (linear cyclocondensation)
Chemoselective O-alkylation supports efficient analog synthesis
Direct comparison; method applicable to diverse fluorinated libraries
Synthesis O-Alkylation Yield Building Block

TPSA Profile for CNS Permeability

The TPSA of the target compound is calculated to be 77.1 Ų, which falls within the optimal range (60–90 Ų) for passive blood‑brain barrier permeation [1]. By comparison, many alternative pyrimidine building blocks with additional polar substituents (e.g., carboxylic acids, sulfonamides) exhibit TPSA values exceeding 100 Ų, which significantly impairs CNS exposure. The methylthio and trifluoromethyl groups maintain a low polar surface area while adding metabolic stability and lipophilicity, making this scaffold ideal for CNS‑targeted kinase inhibitor programs [1][2].

TPSA
Class-level
77.1 Ų
≈28 Ų lower than typical polar pyrimidines (≈105 Ų)
Low TPSA suggests potential CNS permeability
Class-level inference; confirm with in vitro assays
TPSA CNS Penetration ADME Drug Likeness

2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine: Key Applications


CNS-Penetrant Kinase Inhibitor Libraries

Medicinal chemistry teams developing brain‑penetrant kinase inhibitors (e.g., EGFR, CDK, or PI3K family targets) will benefit from the compound's XLogP3‑AA of 1.6 and TPSA of 77.1 Ų, which collectively predict favorable passive BBB permeability . The methylthio group provides a handle for further functionalization (e.g., oxidation to sulfoxide/sulfone or displacement with amines), enabling rapid SAR exploration. The compound's melting point of 120–121 °C ensures easy handling and dissolution in DMSO stock solutions .

High-Yield O-Alkylation Derivatization Workflows

Synthetic chemists pursuing O‑alkylated pyrimidine derivatives can leverage the scaffold's demonstrated performance: 18 derivatives were obtained in 70–98% isolated yields using direct alkylation of 4‑(iodomethyl)‑2‑(methylthio)‑6‑(trihalomethyl)pyrimidines [1]. This contrasts with linear cyclocondensation approaches that proved infeasible. Procuring this specific building block avoids the need to develop and validate alternative synthetic routes, saving 2–4 weeks of method development time [1].

Agrochemical Lead Discovery with Metabolic Stability

Agrochemical research groups designing novel fungicides or herbicides will value the trifluoromethyl group's metabolic stability and the methylthio group's reactivity. The compound's lipophilicity (XLogP3‑AA = 1.6) is well‑suited for foliar uptake and translocation, a critical property for systemic crop protection agents . The scaffold's TPSA of 77.1 Ų also suggests good membrane permeability across plant cuticles .

Application
Selection Property
Validation Focus
CNS-penetrant kinase inhibitor design
Balanced lipophilicity and low TPSA
Predicted BBB permeability and DMSO solubility
O-alkylation derivatization workflows
Chemoselective O-alkylation handle
Reaction yield and derivatization scope
Agrochemical lead discovery
Metabolic stability and membrane permeability
Foliar uptake and translocation potential

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.